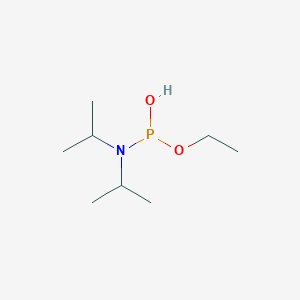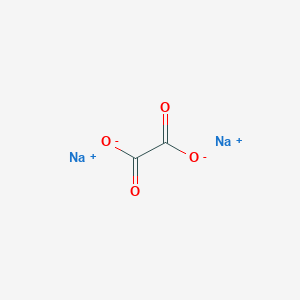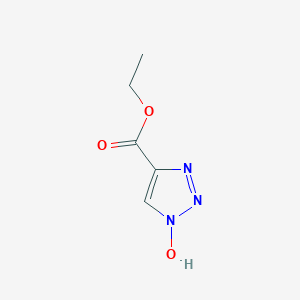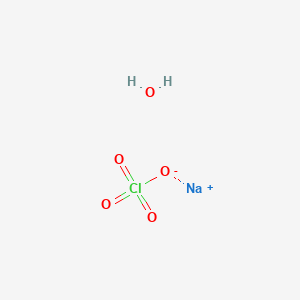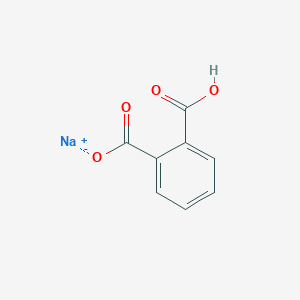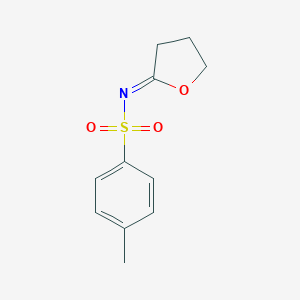
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFTS and is known for its ability to inhibit the activity of certain enzymes in biological systems. In
Applications De Recherche Scientifique
DFTS has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.
Mécanisme D'action
The mechanism of action of DFTS involves the formation of a covalent bond between the sulfonamide group of DFTS and the zinc ion at the active site of carbonic anhydrase. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
Effets Biochimiques Et Physiologiques
The inhibition of carbonic anhydrase by DFTS has been shown to have various biochemical and physiological effects. For example, DFTS has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition. Additionally, DFTS has been shown to inhibit bone resorption in vitro, suggesting its potential as a treatment for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFTS in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using DFTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DFTS. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DFTS. Additionally, the potential therapeutic applications of DFTS in the treatment of glaucoma, epilepsy, and osteoporosis warrant further investigation. Finally, the use of DFTS as a tool for studying the role of carbonic anhydrase in various physiological processes could lead to a better understanding of the function of this enzyme in health and disease.
Méthodes De Synthèse
The synthesis of DFTS involves the reaction of toluene-4-sulfonyl chloride with dihydrofuran in the presence of a base such as triethylamine. This reaction results in the formation of N-dihydrofuran-2-ylidene-toluene-4-sulfonamide as a white solid with a melting point of approximately 160-162°C.
Propriétés
Numéro CAS |
139059-40-8 |
|---|---|
Nom du produit |
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide |
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11- |
Clé InChI |
IKPKKRMXQBKPLD-QXMHVHEDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Synonymes |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



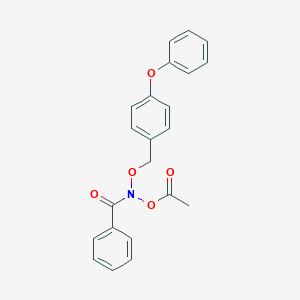
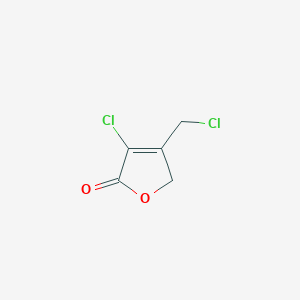
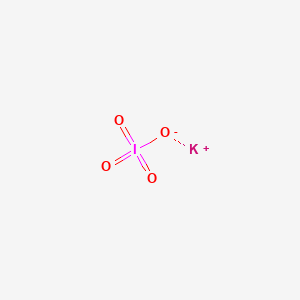


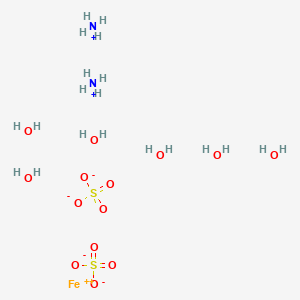
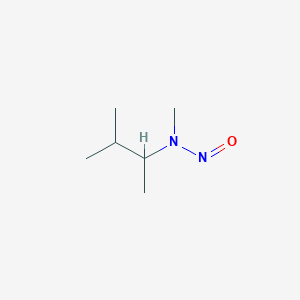
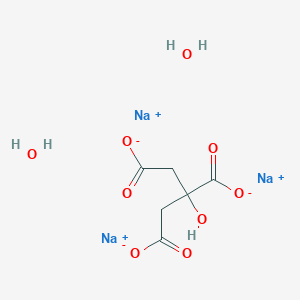
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
